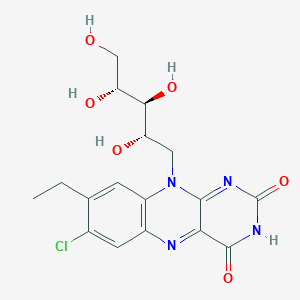
Riboflavin, 7-chloro-7,8-didemethyl-8-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine involves multiple steps, starting from readily available precursors. One common method includes the condensation of 7-chloro-8-ethylalloxazine with ribityl phosphate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen atoms in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine involves its interaction with flavoproteins. The compound acts as a cofactor, facilitating redox reactions within the enzyme’s active site . It targets specific molecular pathways, influencing cellular metabolism and energy production .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7,8-Diethyl-10-(1’-D-ribityl)isoalloxazine
Uniqueness
7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl groups contribute to its reactivity and interaction with biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
42782-52-5 |
|---|---|
Fórmula molecular |
C17H19ClN4O6 |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
7-chloro-8-ethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19ClN4O6/c1-2-7-3-10-9(4-8(7)18)19-13-15(20-17(28)21-16(13)27)22(10)5-11(24)14(26)12(25)6-23/h3-4,11-12,14,23-26H,2,5-6H2,1H3,(H,21,27,28)/t11-,12+,14-/m0/s1 |
Clave InChI |
FAUZVCPGHSRNCP-SCRDCRAPSA-N |
SMILES isomérico |
CCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


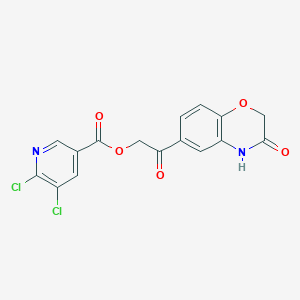
![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)


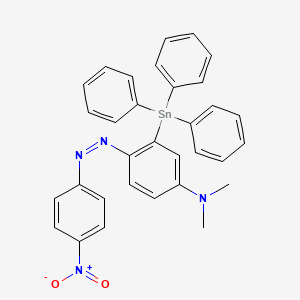
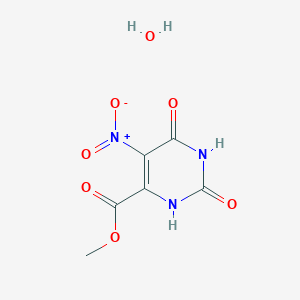

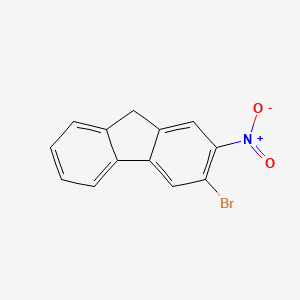
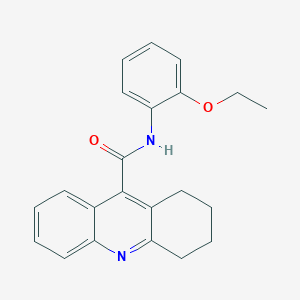


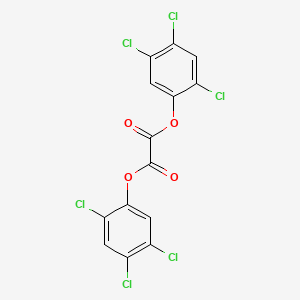
![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)
![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)
